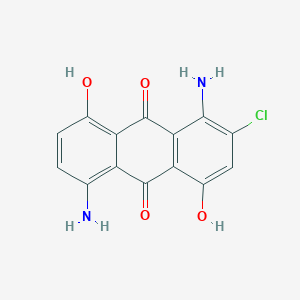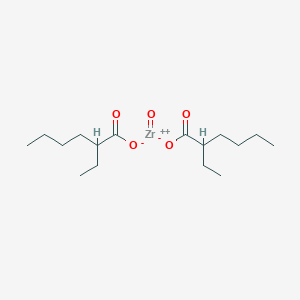
Zirconium bis(2-ethylhexanoate) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium bis(2-ethylhexanoate) oxide, also known as Zirconium(IV) ethylhexanoate or Zr(OEtC8H15)4O, is a chemical compound commonly used in the field of materials science and catalysis. This compound is a white, odorless, and non-toxic powder that is highly soluble in organic solvents. Zirconium bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research due to its unique properties, including its ability to act as a catalyst and its high thermal stability.
Mecanismo De Acción
The mechanism of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst is complex and depends on the specific reaction being catalyzed. In general, this compound acts as a Lewis acid catalyst, meaning that it can donate a pair of electrons to a reactant to facilitate a chemical reaction. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is particularly effective as a catalyst due to its high thermal stability and ability to form strong coordination bonds with organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of zirconium bis(2-ethylhexanoate) oxide. However, this compound is generally considered to be non-toxic and safe for use in laboratory experiments when handled properly. It is important to note that this compound should not be ingested or inhaled, as it may cause respiratory irritation and other health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using zirconium bis(2-ethylhexanoate) oxide in laboratory experiments is its high thermal stability and ability to act as a catalyst for a wide range of reactions. Additionally, this compound is relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using zirconium bis(2-ethylhexanoate) oxide is its high cost compared to other catalysts. Additionally, this compound may not be suitable for certain types of reactions or experimental conditions, and its use should be carefully evaluated on a case-by-case basis.
Direcciones Futuras
There are many potential future directions for research on zirconium bis(2-ethylhexanoate) oxide. One area of interest is the development of new synthesis methods and techniques for preparing this compound and its derivatives. Additionally, there is a need for further research on the specific mechanisms of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst, as well as its potential applications in new fields such as nanotechnology and biotechnology. Finally, there is a need for further studies on the potential health and environmental effects of this compound and its derivatives, particularly in the context of long-term exposure and use.
Métodos De Síntesis
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of an organic solvent such as toluene or xylene. The reaction is typically carried out under reflux conditions and requires the addition of a small amount of water to facilitate the reaction. After the reaction is complete, the resulting mixture is cooled and the solid product is collected by filtration and washed with a solvent such as ethanol or acetone.
Aplicaciones Científicas De Investigación
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research, particularly in the field of materials science. This compound is commonly used as a catalyst in the synthesis of various organic compounds, including polymers, resins, and coatings. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is also used as a precursor in the preparation of various metal oxide materials, such as zirconia and silica-zirconia composites. Additionally, this compound has been used as a coating material for metal surfaces to improve their corrosion resistance and durability.
Propiedades
Número CAS |
15104-99-1 |
|---|---|
Nombre del producto |
Zirconium bis(2-ethylhexanoate) oxide |
Fórmula molecular |
C16H28O6Zr |
Peso molecular |
393.63 g/mol |
Nombre IUPAC |
2-ethylhexanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2 |
Clave InChI |
BBUGYUVNELFWJF-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
Otros números CAS |
15104-99-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



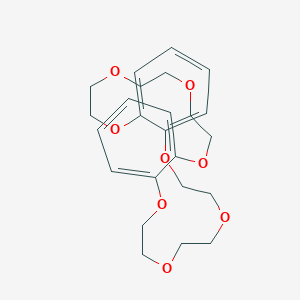
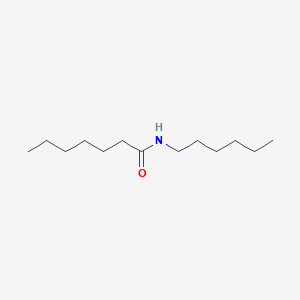
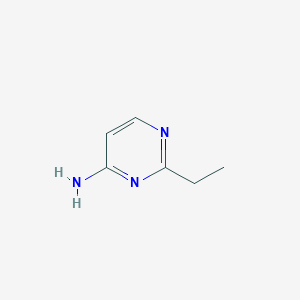
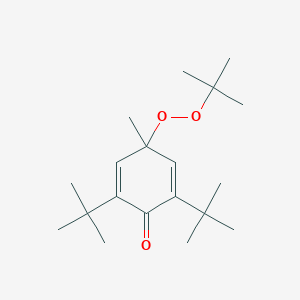
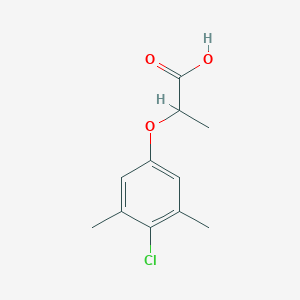


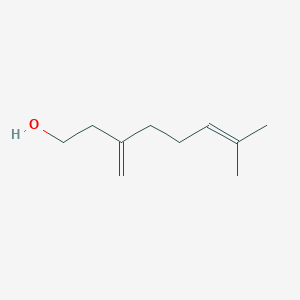
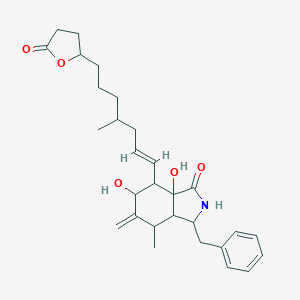
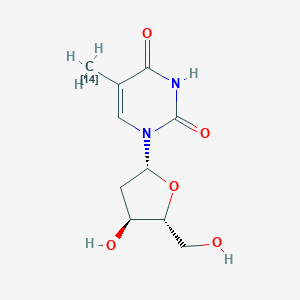
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
